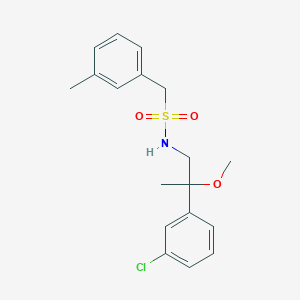

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(m-tolyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

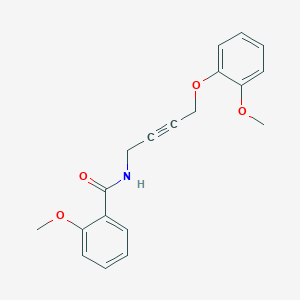

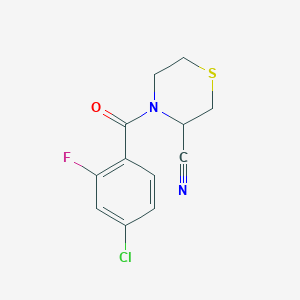

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(m-tolyl)methanesulfonamide is a chemical compound that belongs to the class of methanesulfonamides, which are known for their diverse biological activities and applications in various chemical reactions. The compound features a sulfonamide group attached to a methane moiety, which is further connected to an aromatic ring with specific substituents that influence its chemical behavior and properties.

Synthesis Analysis

The synthesis of related phenylmethanesulfonamide derivatives has been explored in the literature. For instance, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene leads to the formation of a highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imine, which demonstrates high reactivity through alkylation reactions with various aromatic compounds such as toluene and anisole . This suggests that similar synthetic strategies could be employed to synthesize the compound , with appropriate modifications to introduce the methoxypropyl and m-tolyl substituents.

Molecular Structure Analysis

The molecular structure of N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(m-tolyl)methanesulfonamide can be inferred from related compounds. For example, in N-(2,3-dichlorophenyl)methanesulfonamide, the conformation of the N-H bond is syn to the chloro substituents, which is a common feature in these types of molecules . Similarly, in N-(2,4-dichlorophenyl)methanesulfonamide, the N-H bond is nearly syn to the ortho-chloro substituent, indicating that the conformation of the N-H bond in the target compound may also be syn to its chloro substituent . These conformations are important as they can affect the molecule's interaction with biological receptors and its overall biological activity.

Chemical Reactions Analysis

Methanesulfonamides, including those with chlorophenyl groups, are known to participate in various chemical reactions. The presence of the sulfonamide group can make the compound a good electrophile, allowing it to undergo reactions with nucleophiles. The reactivity of the compound can be further influenced by the presence of the methoxypropyl and m-tolyl groups, which can either donate or withdraw electron density from the sulfonamide group, thus affecting its reactivity in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(m-tolyl)methanesulfonamide can be predicted based on the properties of similar compounds. For instance, the presence of chloro and methoxy groups can influence the compound's polarity, solubility, and melting point. The molecular packing of related compounds, such as N-(2,3-dichlorophenyl)methanesulfonamide and N-(2,4-dichlorophenyl)methanesulfonamide, is characterized by hydrogen bonding, which could also be expected in the compound of interest, potentially affecting its stability and crystalline form .

Propriétés

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO3S/c1-14-6-4-7-15(10-14)12-24(21,22)20-13-18(2,23-3)16-8-5-9-17(19)11-16/h4-11,20H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPCWGXTKFQPFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(m-tolyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (5-(2-(benzylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B3004924.png)

![2,8,10-Trimethyl-4-(4-(o-tolyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3004929.png)

![1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3004934.png)

![N-(3,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B3004935.png)

![2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide](/img/structure/B3004942.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B3004944.png)